Methyl 2-cyano-2-pyridin-2-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-2-pyridin-2-ylacetate is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-2-pyridin-2-ylacetate typically involves the cyanoacetylation of pyridine derivatives. One common method includes the reaction of 2-cyanopyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of catalysts like Raney nickel can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-2-pyridin-2-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include pyridine N-oxides, amines, and various substituted esters, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Methyl 2-cyano-2-pyridin-2-ylacetate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of Methyl 2-cyano-2-pyridin-2-ylacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of receptor activities, thereby exerting its biological effects .
Comparison with Similar Compounds
2-Cyanopyridine: Shares the pyridine core but lacks the ester group.
Methyl 2-cyanoacetate: Contains the cyano and ester groups but lacks the pyridine ring.
2-Pyridylacetic acid: Contains the pyridine ring and acetic acid moiety but lacks the cyano group.
Uniqueness: Methyl 2-cyano-2-pyridin-2-ylacetate is unique due to the presence of both the cyano and ester functional groups attached to the pyridine ring. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
22353-56-6 |
---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl 2-cyano-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7(6-10)8-4-2-3-5-11-8/h2-5,7H,1H3 |
InChI Key |
KGUXRSBFGKMZAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.